molecular formula C15H15F3O3 B1323806 cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid CAS No. 733740-46-0

cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid

Cat. No. B1323806
M. Wt: 300.27 g/mol
InChI Key: RJAQVGQGSOPVMH-GXSJLCMTSA-N
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Description

“Cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid” is a chiral compound . It has a molecular weight of 300.28 . The compound is not chirally pure and contains a mixture of enantiomers . It appears as a yellow oil .


Molecular Structure Analysis

The IUPAC name for this compound is (1R,3S)-3-{2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}cyclopentanecarboxylic acid . The InChI code is 1S/C15H15F3O3/c16-15(17,18)12-3-1-2-10(8-12)13(19)7-9-4-5-11(6-9)14(20)21/h1-3,8-9,11H,4-7H2,(H,20,21)/t9-,11+/m0/s1 .


Physical And Chemical Properties Analysis

The compound is a yellow oil . The CAS number is 733740-46-0 . The molecular weight is 300.28 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Homochiral Amides: The compound has been utilized in the synthesis of homochiral amides through a reaction with racemic cis-2-amino-1-cyclopentane or -cyclohexane-1-carboxylic acid (Szakonyi et al., 1998).
  • Chromatographic Separation: A method has been developed for the separation of cis- and trans-2-amino-cyclopentane-1-carboxylic acids using pre-column derivatization (Péter & Fülöp, 1995).

Catalysis and Chemical Reactions

  • Palladium-Tetraphosphine Catalysis: The compound plays a role in palladium-tetraphosphine catalysis for the cross-coupling of aryl bromides with arylboronic acids (Feuerstein et al., 2001).
  • Efficient Coupling in Chemical Synthesis: It is used in the Suzuki cross-coupling of heteroaryl bromides with arylboronic acids (Feuerstein, Doucet & Santelli, 2001).

Enzymatic Reactions

  • Enzymatic Resolution: The compound has been used in Candida antarctica lipase B-catalyzed reactions, highlighting the competition between acylation and hydrolysis in the presence of hydrolysable functions (Forró, Galla & Fülöp, 2013).

Miscellaneous Applications

  • Formation of ω-Substituted Esters: Research has demonstrated its involvement in the photochemical formation of ω-substituted esters (Tokuda, Watanabe & Itoh, 1978).
  • Studies on Stereochemistry: The compound has been used in studies exploring the stereochemistry of catalysts in hydrogenation, providing insights into the effects of different catalysts on product formation (Mitsui, Senda & Saito, 1966).

properties

IUPAC Name

(1R,3S)-3-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3O3/c16-15(17,18)12-3-1-2-10(8-12)13(19)7-9-4-5-11(6-9)14(20)21/h1-3,8-9,11H,4-7H2,(H,20,21)/t9-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAQVGQGSOPVMH-GXSJLCMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1CC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid

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